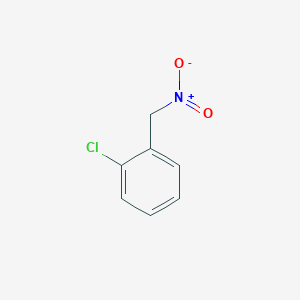1-chloro-2-(nitromethyl)benzene
CAS No.: 79101-70-5
Cat. No.: VC7923389
Molecular Formula: C7H6ClNO2
Molecular Weight: 171.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79101-70-5 |
|---|---|
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | 1-chloro-2-(nitromethyl)benzene |
| Standard InChI | InChI=1S/C7H6ClNO2/c8-7-4-2-1-3-6(7)5-9(10)11/h1-4H,5H2 |
| Standard InChI Key | VDEXMYMRDWWWAE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C[N+](=O)[O-])Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 1-chloro-2-(nitromethyl)benzene is C7H6ClNO2. Its structure consists of a benzene ring with substituents at the ortho positions: a chlorine atom and a nitromethyl group. The nitromethyl group introduces steric and electronic effects, altering the compound’s solubility and stability compared to simpler nitroaromatics.
Physicochemical Data
-
Melting Point: Analogous nitromethyl-substituted aromatics (e.g., nitrotoluene derivatives) typically exhibit melting points between 30–60°C .
-
Density: Estimated at ~1.3–1.4 g/cm³ based on chlorinated nitroalkanes .
-
Solubility: Moderate solubility in organic solvents (e.g., ethanol, dichloromethane) due to the polar nitromethyl group; limited aqueous solubility (<100 mg/L at 20°C) .
-
Vapor Pressure: Likely low (<1 Pa at 25°C), consistent with high molecular weight nitroaromatics .
Synthesis and Industrial Applications
Synthetic Pathways
-
Friedel-Crafts Alkylation: Chlorobenzene could react with nitromethyl chloride (ClCH2NO2) in the presence of a Lewis acid catalyst (e.g., AlCl3). This method is theoretically viable but may yield regioisomers due to the directing effects of substituents .
-
Nitromethylation of Chlorobenzene: Direct introduction of a nitromethyl group via radical or electrophilic substitution, though this approach faces challenges in selectivity and yield .
Industrial Relevance
No direct industrial applications of 1-chloro-2-(nitromethyl)benzene are reported. Its structural analogs, such as 1-chloro-2-nitrobenzene, are intermediates in dye, pesticide, and pharmaceutical manufacturing . The nitromethyl group’s electron-withdrawing nature suggests potential use in explosives or propellants, though this remains speculative without empirical data.
Toxicological and Environmental Profile
Acute Toxicity
-
Oral LD50 (Rat): 144–560 mg/kg bw, with symptoms including cyanosis, narcosis, and gastrointestinal inflammation .
-
Dermal LD50 (Rabbit): 355–455 mg/kg bw, causing localized necrosis .
-
Inhalation LC50 (Rat): 3200 mg/m³, leading to respiratory distress and methaemoglobinaemia .
Chronic Effects
Prolonged exposure to nitroaromatics correlates with hepatic, renal, and splenic damage. In a 13-week inhalation study on rats, 1-chloro-2-nitrobenzene induced:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume